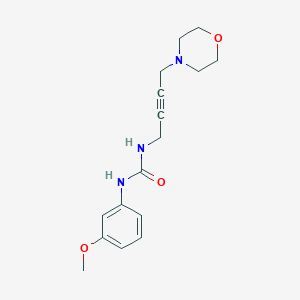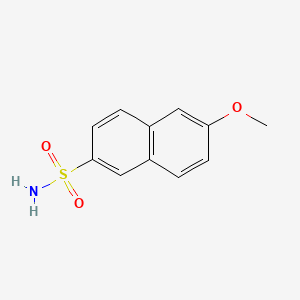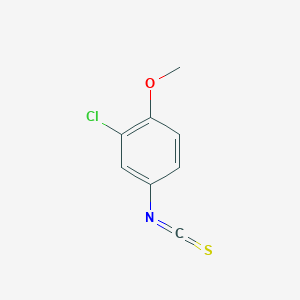
4-Chloro-2-ethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-ethoxyaniline is an organic compound with the molecular formula C8H10ClNO. It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a chlorine atom, and the hydrogen atom at the ortho position is replaced by an ethoxy group. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chloro-2-ethoxyaniline can be synthesized through several methods. One common method involves the reaction of 4-chloronitrobenzene with ethanol in the presence of a reducing agent such as iron powder or tin and hydrochloric acid. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the ethoxylation of the amino group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic hydrogenation. This method uses a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of 4-chloronitrobenzene in the presence of ethanol under high pressure and temperature conditions. This process is efficient and yields high purity products .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-ethoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced to form 4-chloro-2-ethoxycyclohexylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products:
Oxidation: Produces quinones or nitroso compounds.
Reduction: Yields 4-chloro-2-ethoxycyclohexylamine.
Substitution: Forms derivatives like 4-hydroxy-2-ethoxyaniline or 4-amino-2-ethoxyaniline .
Aplicaciones Científicas De Investigación
4-Chloro-2-ethoxyaniline is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: Employed in the production of agrochemicals, polymers, and specialty chemicals .
Mecanismo De Acción
The mechanism of action of 4-chloro-2-ethoxyaniline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
4-Chloroaniline: Similar structure but lacks the ethoxy group.
2-Ethoxyaniline: Similar structure but lacks the chlorine atom.
4-Chloro-2-methoxyaniline: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness: 4-Chloro-2-ethoxyaniline is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical reactivity and physical properties. This combination makes it particularly useful in specific synthetic applications and industrial processes .
Propiedades
IUPAC Name |
4-chloro-2-ethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJMJIHMADVVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-fluorophenyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2635402.png)
![2-fluoro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}pyridine-4-carboxamide](/img/structure/B2635407.png)


methanone](/img/structure/B2635411.png)

![Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-](/img/structure/B2635413.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2635414.png)



